Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride
Overview
Description
Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride is a chemical compound with the molecular formula C14H14Cl3NO. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzenemethanamine core substituted with 3,4-dichloro and phenylmethoxy groups, and it is typically available in its hydrochloride salt form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride involves multiple steps. One common method includes the nitration of a benzene ring followed by the reduction of the nitro group to an amine. The amine is then subjected to bromination to introduce the 3,4-dichloro substituents . The phenylmethoxy group is introduced through a nucleophilic substitution reaction, and the final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: An aromatic amine with similar structural features but lacking the phenylmethoxy group.
3,4-Dichlorobenzenamine: Another related compound with similar chemical properties.
Uniqueness
Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride is unique due to the presence of both 3,4-dichloro and phenylmethoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-phenylmethoxymethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO.ClH/c15-13-7-6-12(8-14(13)16)9-17-18-10-11-4-2-1-3-5-11;/h1-8,17H,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHNOAQNZCSZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONCC2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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